molecular formula C13H16N2O B15068784 6-Amino-4-methyl-1-propylquinolin-2(1H)-one

6-Amino-4-methyl-1-propylquinolin-2(1H)-one

Cat. No.: B15068784
M. Wt: 216.28 g/mol
InChI Key: MUIYSVATTOYHFV-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-1-propylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 4th position, and a propyl group at the 1st position of the quinoline ring, along with a ketone functional group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting with 4-methyl-2-nitroaniline, the compound can be synthesized through the following steps:

    Nitration: Nitration of 4-methylacetanilide to obtain 4-methyl-2-nitroacetanilide.

    Reduction: Reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Cyclization: Cyclization of the resulting 4-methyl-2-aminoacetanilide with a suitable reagent like propyl isocyanate to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methyl-1-propylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.

    Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-Amino-4-methyl-1-propylquinolin-2-ol.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

6-Amino-4-methyl-1-propylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic.

    4-Methylquinoline: Lacks the amino and propyl groups, affecting its biological activity.

    1-Propylquinolin-2(1H)-one: Lacks the amino and methyl groups, altering its chemical reactivity.

Uniqueness

6-Amino-4-methyl-1-propylquinolin-2(1H)-one is unique due to the presence of all three functional groups (amino, methyl, and propyl) on the quinoline ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-amino-4-methyl-1-propylquinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-3-6-15-12-5-4-10(14)8-11(12)9(2)7-13(15)16/h4-5,7-8H,3,6,14H2,1-2H3

InChI Key

MUIYSVATTOYHFV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)C(=CC1=O)C

Origin of Product

United States

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